3-(4-isopropylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
3-(4-Isopropylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[1,4]diazepine derivative characterized by a fused bicyclic system comprising two benzene rings and a seven-membered diazepine ring. The compound features a 4-isopropylphenyl substituent attached to the diazepine core, which confers unique steric and electronic properties. Dibenzo[1,4]diazepines are pharmacologically significant due to their structural resemblance to benzodiazepines, which modulate GABAA receptors to exert anxiolytic, sedative, and muscle relaxant effects .
Its synthesis likely involves cyclization and functionalization steps common to dibenzo[1,4]diazepines, such as condensation of aniline derivatives with diketones under controlled conditions .
Propriétés
IUPAC Name |
9-(4-propan-2-ylphenyl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-14(2)15-7-9-16(10-8-15)17-11-21-18(22(25)12-17)13-23-19-5-3-4-6-20(19)24-21/h3-10,13-14,17,24H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLCGUDHDGKYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3=C(C=NC4=CC=CC=C4N3)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-(4-isopropylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dibenzo[b,e][1,4]diazepine core followed by functionalization at the 4-position with an isopropylphenyl group. This structural modification is crucial as it influences the compound's biological activity.
Antimicrobial Activity
Research has demonstrated that compounds structurally related to 3-(4-isopropylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibit notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported in studies:
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 4e | 0.20 | Trichophyton mentagrophytes |
| 4b | 0.25 | Staphylococcus aureus |
| 4k | 0.30 | Escherichia coli |
These results indicate that modifications to the dibenzo[b,e][1,4]diazepine core can enhance antimicrobial efficacy against a range of pathogens .
Anticancer Activity
The anticancer potential of the compound was evaluated using various tumor cell lines. For instance, compounds similar to 3-(4-isopropylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one have shown promising results against HeLa cells with IC50 values indicating significant cytotoxicity:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4b | 43.63 | HeLa |
| 4k | 52.59 | MDA-MB-231 |
The mechanism of action appears to involve cell cycle arrest at the G1 phase and induction of apoptosis in cancer cells .
Enzyme Inhibition
In addition to antimicrobial and anticancer activities, this class of compounds has also been studied for their enzyme inhibitory properties. For example, α-glucosidase inhibition is critical in managing diabetes:
| Compound | IC50 (µM) | Enzyme Target |
|---|---|---|
| 4g | 0.91 | α-glucosidase |
| 4a | 10.0 | α-glucosidase |
These findings suggest that the compound may offer therapeutic benefits in glycemic control .
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Antimicrobial Effects : A study evaluated various derivatives against fungal and bacterial strains, highlighting that modifications in the side chains significantly influenced antimicrobial potency .
- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of dibenzo[b,e][1,4]diazepine derivatives on cancer cell lines. The study indicated that specific substitutions could enhance apoptotic pathways .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of dibenzo[1,4]diazepines are highly substituent-dependent. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Dibenzo[1,4]diazepine Derivatives
| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Pharmacological Activity | Unique Features | References |
|---|---|---|---|---|---|
| 3-(4-Isopropylphenyl)-... (Target Compound) | 4-Isopropylphenyl | ~310.4 | Predicted anxiolytic/sedative | High lipophilicity; enhanced BBB penetration* | Inferred |
| 3-(4-Methoxyphenyl)-... | 4-Methoxyphenyl | 284.37 | GABA modulation; anxiolytic | Methoxy group increases solubility | |
| 3-(4-Fluorophenyl)-11-methyl-... | 4-Fluorophenyl, 11-methyl | ~290.3 | GABAA/serotonin receptor interaction | Fluorine enhances receptor affinity | |
| 3-(3-Trifluoromethylphenyl)-... | 3-Trifluoromethylphenyl | 434.5 | Neuropharmacological potential | Electron-withdrawing CF3 improves metabolic stability | |
| 11-Methyl-3-phenyl-... | Phenyl, 11-methyl | 270.34 | Anxiolytic | Simplest analog; benchmark for SAR studies | |
| 3-(Naphthalen-1-yl)-... | Naphthalenyl | ~350.4 | Broad-spectrum activity | Bulky group reduces off-target binding |
Key Observations :
Trifluoromethylphenyl: The CF3 group improves metabolic stability by resisting oxidative degradation, a common issue with alkyl substituents .
Receptor Selectivity :
- Fluorophenyl derivatives (e.g., 3-(4-Fluorophenyl)-...) show higher affinity for GABAA and serotonin receptors due to fluorine’s electronegativity and small atomic radius .
- Naphthalenyl-substituted compounds may exhibit unique binding modes due to extended π-π interactions, reducing off-target effects .
Synthetic Complexity :
- Compounds with trifluoromethyl or naphthalenyl groups require multi-step syntheses, whereas simpler analogs (e.g., 11-methyl-3-phenyl-...) are more accessible .
Research Findings and Implications
Comparative Advantages
- Over Methoxy Analogs : The isopropyl group’s hydrophobicity may improve CNS penetration compared to polar methoxy derivatives, which are more water-soluble but less brain-permeable .
- Over Fluorophenyl Analogs : Reduced risk of metabolic defluorination, a common pathway leading to inactive metabolites in fluorinated drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
